Kinetic Selectivity Profile: Ethyl-L-NIO vs. Vinyl-L-NIO
Ethyl-L-NIO demonstrates a distinct isoform selectivity profile compared to its vinyl analog, vinyl-L-NIO. While vinyl-L-NIO is a potent and highly selective nNOS inhibitor (Ki = 0.1 µM for nNOS) [1], Ethyl-L-NIO exhibits a more modest and nuanced profile. Its Ki for nNOS is 5.3 µM, representing a 53-fold reduction in potency [2]. Crucially, when evaluated by the Ki/Km ratio, Ethyl-L-NIO favors iNOS (Ki/Km = 0.96 µM) over both nNOS (3.79 µM) and eNOS (5 µM) [2], a reversal of the selectivity seen with vinyl-L-NIO. This makes Ethyl-L-NIO a tool for studying iNOS-dependent processes in systems where nNOS inhibition must be minimal or controlled.
| Evidence Dimension | Inhibitory constant (Ki) and substrate-normalized selectivity (Ki/Km) for NOS isoforms |
|---|---|
| Target Compound Data | nNOS Ki = 5.3 µM, eNOS Ki = 18 µM, iNOS Ki = 12 µM; Ki/Km ratios: nNOS=3.79, eNOS=5.0, iNOS=0.96 |
| Comparator Or Baseline | Vinyl-L-NIO: nNOS Ki = 0.1 µM (100 nM), eNOS Ki = 12 µM, iNOS Ki = 60 µM [1] |
| Quantified Difference | Ethyl-L-NIO is 53-fold less potent against nNOS than vinyl-L-NIO. Its selectivity profile, as determined by Ki/Km, is inverted, favoring iNOS over nNOS. |
| Conditions | Initial rate measurements using purified NOS isoforms in competition with L-arginine [2] |
Why This Matters
Researchers investigating the role of iNOS in inflammatory or neurodegenerative models must select Ethyl-L-NIO over vinyl-L-NIO to avoid confounding results from potent, off-target nNOS inhibition.
- [1] Babu, B.R., and Griffith, O.W. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. J. Biol. Chem. 273(15), 8882-8889 (1998). View Source
- [2] Babu, B.R., and Griffith, O.W. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. J. Biol. Chem. 273(15), 8882-8889 (1998). View Source
